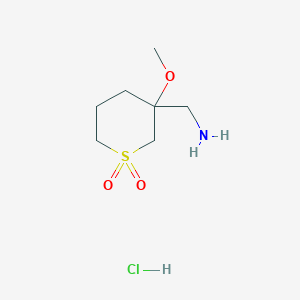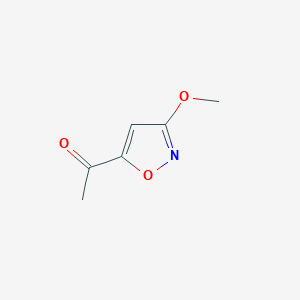![molecular formula C25H29N5O2S B2529351 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol CAS No. 1095077-98-7](/img/no-structure.png)
4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an aldehyde in DMSO to get a sulfanylbenzaldehyde in high yield . The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been observed to exhibit several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Antitumor and Cytotoxic Activity
The compound’s intricate structure suggests potential antitumor and cytotoxic properties. Researchers have synthesized related derivatives and evaluated their effects on various cancer cell lines. For instance:
- [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells .
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides also exhibit antineoplastic activity .
Other Applications
Beyond the mentioned fields, this compound’s diverse functional groups open up possibilities in drug design, chemical reactions, and material science. It serves as a parent material for various chemical compounds, including sulfur drugs, biocides, fungicides, and dyes .
将来の方向性
Thiazole derivatives have shown promise in various fields of medicinal chemistry. Future research could focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-amine, which is synthesized from commercially available starting materials. The second intermediate is 4-(4-hydroxyphenyl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol, which is synthesized from 4-nitrophenol and 4-(4-hydroxyphenyl)-6-ethyl-2-bromo-1,3-benzene diol. The two intermediates are then coupled using standard coupling reagents to form the final product.", "Starting Materials": [ "2-Amino-4-methylpyrazole", "2-Chloro-4-nitrobenzo[d]thiazole", "4-Nitrophenol", "4-(4-Hydroxyphenyl)-6-ethyl-2-bromo-1,3-benzene diol", "4-Methylpiperazine", "Sodium hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Dimethylformamide", "Dichloromethane", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-amine", "a. Dissolve 2-chloro-4-nitrobenzo[d]thiazole (1.0 g, 4.0 mmol) and 2-amino-4-methylpyrazole (0.5 g, 5.0 mmol) in dimethylformamide (10 mL).", "b. Add sodium hydride (0.2 g, 5.0 mmol) and stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with hydrochloric acid (1 M) and extract the product with dichloromethane (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the intermediate as a yellow solid.", "Step 2: Synthesis of 4-(4-hydroxyphenyl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol", "a. Dissolve 4-nitrophenol (1.0 g, 7.2 mmol) and 4-(4-hydroxyphenyl)-6-ethyl-2-bromo-1,3-benzene diol (1.5 g, 4.3 mmol) in ethanol (20 mL).", "b. Add sodium borohydride (0.4 g, 10.6 mmol) and stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with hydrochloric acid (1 M) and extract the product with dichloromethane (3 x 20 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the intermediate as a white solid.", "Step 3: Coupling of the two intermediates", "a. Dissolve the two intermediates (0.5 g each) in dichloromethane (10 mL).", "b. Add N,N'-dicyclohexylcarbodiimide (0.3 g, 1.5 mmol) and 4-dimethylaminopyridine (0.1 g, 0.8 mmol) and stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with hydrochloric acid (1 M) and extract the product with dichloromethane (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product as a yellow solid." ] } | |
CAS番号 |
1095077-98-7 |
製品名 |
4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol |
分子式 |
C25H29N5O2S |
分子量 |
463.6 |
IUPAC名 |
4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H29N5O2S/c1-4-16-13-17(24(32)18(23(16)31)14-30-11-9-29(3)10-12-30)22-21(15(2)27-28-22)25-26-19-7-5-6-8-20(19)33-25/h5-8,13,31-32H,4,9-12,14H2,1-3H3,(H,27,28) |
InChIキー |
QMGAOHKENZPTEM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=C1O)CN2CCN(CC2)C)O)C3=NNC(=C3C4=NC5=CC=CC=C5S4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)
![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)
![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)




![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)
